molecular formula C10H12N4 B1415114 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline CAS No. 933918-98-0

2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline

Cat. No. B1415114
M. Wt: 188.23 g/mol
InChI Key: IHCXIVACFCZCNL-UHFFFAOYSA-N
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Description

“2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline” is a chemical compound with the molecular formula C9H10N4 . It’s used for proteomics research .

Scientific Research Applications

Chemistry and Synthesis

  • Synthesis of Triazole Derivatives : Studies like Nikpour and Motamedi (2015) have explored the synthesis of various triazole derivatives, including the methylation of triazole compounds, which is a critical step in the synthesis of compounds like 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. These synthetic pathways are crucial in the field of heterocyclic chemistry, contributing to the development of new compounds with potential applications in various fields, including medicinal chemistry (Nikpour & Motamedi, 2015).

  • Sensor for Aniline Recognition : Kumar, Tamilarasan, and Sreekanth (2011) demonstrated the use of triazole-based Schiff bases for the detection of toxic aromatic amines such as aniline. This showcases the potential of triazole derivatives in the development of selective sensors for environmental and health monitoring (Kumar, Tamilarasan & Sreekanth, 2011).

Crystallography and Material Science

  • Crystal Structure Analysis : The work of Arfan, Tahir, Khan, and Iqbal (2008) involved the structural analysis of triazole compounds, revealing key insights into the molecular orientation and hydrogen bonding patterns in these compounds. Such studies are vital for understanding the properties of triazole derivatives and for designing materials with specific characteristics (Arfan, Tahir, Khan & Iqbal, 2008).

Pharmacology and Medicinal Chemistry

  • Potential Anticancer Agents : The study by Sahay and Ghalsasi (2017) on triazole-linked benzimidazole molecules highlights the potential of such compounds in the development of anti-proliferative agents, indicating their significance in the search for new cancer treatments (Sahay & Ghalsasi, 2017).

  • Photoluminescent Properties : Research by Manbeck, Brennessel, and Eisenberg (2011) on copper(I) complexes with amido-triazole ligands explored the photoluminescent properties of these complexes. This opens up possibilities for the use of triazole derivatives in light-emitting materials and in the study of photochemical reactions (Manbeck, Brennessel & Eisenberg, 2011).

properties

IUPAC Name

2-methyl-3-(4-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-8(4-3-5-9(7)11)10-13-12-6-14(10)2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCXIVACFCZCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652742
Record name 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline

CAS RN

933918-98-0
Record name 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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